molecular formula C34H70N4O2.C2H4O2<br>C36H74N4O4 B12675402 N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate CAS No. 93918-65-1

N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate

Cat. No.: B12675402
CAS No.: 93918-65-1
M. Wt: 627.0 g/mol
InChI Key: BJWVVAADNRYORN-UHFFFAOYSA-N
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Description

N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate ( 93918-65-1) is a synthetic organic compound with the molecular formula C₃₆H₇₄N₄O₄ and a molecular weight of 626.99 g/mol . This bismyristamide derivative is characterized by a long-chain alkyl structure and multiple hydrogen bond donors and acceptors, contributing to a high topological polar surface area . Its structure is related to a class of chemicals known as ethylene bis-amides, which are widely recognized in materials science for their function as lubricants and form release agents . Researchers may investigate this compound for its potential to act as a dispersing agent or internal/external lubricant to enhance the processability of polymers . Its waxy nature and high boiling point (approximately 792.6°C at 760 mmHg) also make it a candidate for study in applications such as powder metallurgy, where it could help reduce friction during compaction . The monoacetate salt form may be explored to influence the compound's solubility and crystalline properties for specific experimental conditions. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

93918-65-1

Molecular Formula

C34H70N4O2.C2H4O2
C36H74N4O4

Molecular Weight

627.0 g/mol

IUPAC Name

acetic acid;N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide

InChI

InChI=1S/C34H70N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40);1H3,(H,3,4)

InChI Key

BJWVVAADNRYORN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC.CC(=O)O

Origin of Product

United States

Preparation Methods

Formation of Myristamide Precursors

  • Starting materials: Myristic acid (tetradecanoic acid) and hydrazine derivatives.
  • Step: Myristic acid is converted to myristoyl chloride or activated ester, which then reacts with hydrazine or ethylenediamine derivatives to form the corresponding myristamide intermediates.

Construction of the Ethylenebis(iminoethylene) Linkage

  • Step: The ethylenebis(iminoethylene) moiety is introduced by reacting ethylenediamine or related diamines with hydrazine derivatives or by condensation reactions involving imine formation.
  • This step involves careful control of reaction conditions to favor the formation of the bis(iminoethylene) linkage without over-condensation or polymerization.

Coupling of Myristamide Units to the Linker

  • The myristamide groups are coupled to the ethylenebis(iminoethylene) core via amide bond formation, typically using coupling agents such as carbodiimides (e.g., DCC or EDC) or via direct condensation under dehydrating conditions.
  • Reaction solvents often include anhydrous organic solvents like dichloromethane or dimethylformamide (DMF).

Formation of the Monoacetate Salt

  • The final step involves neutralization or salt formation with acetic acid to yield the monoacetate form.
  • This step improves the compound’s solubility and stability for handling and further applications.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Myristoyl chloride formation Myristic acid + SOCl2 or oxalyl chloride Anhydrous conditions, low temperature to avoid side reactions
Amide bond formation Myristoyl chloride + hydrazine derivative Controlled addition, inert atmosphere (N2 or Ar), temperature 0–25°C
Ethylenebis(iminoethylene) formation Ethylenediamine + hydrazine or aldehyde Mild heating (40–60°C), solvent: ethanol or methanol, pH control to favor imine formation
Coupling reaction Carbodiimide coupling agents (DCC, EDC) Room temperature to mild heating, use of catalytic DMAP to enhance coupling efficiency
Monoacetate salt formation Acetic acid addition Stoichiometric amounts, stirring at room temperature, solvent evaporation or crystallization

Research Findings and Optimization Notes

  • Yield and Purity: Optimized coupling conditions with carbodiimides and catalytic DMAP yield high purity products (>90%) with minimal side products.
  • Solvent Effects: Polar aprotic solvents like DMF or DMSO improve coupling efficiency but require careful removal post-reaction.
  • Temperature Control: Maintaining mild temperatures during amide bond formation prevents hydrolysis and degradation.
  • Salt Formation: Monoacetate salt formation enhances compound stability and bioavailability, as confirmed by spectroscopic analysis (NMR, IR).

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Notes
Activation of Myristic Acid SOCl2 or oxalyl chloride, anhydrous Formation of myristoyl chloride
Amide Formation Myristoyl chloride + hydrazine derivative Formation of myristamide intermediate
Linker Formation Ethylenediamine + hydrazine/aldehyde Formation of ethylenebis(iminoethylene) core
Coupling Carbodiimide (DCC/EDC), DMAP, DMF Coupling of myristamide units to linker
Salt Formation Acetic acid Formation of monoacetate salt

Chemical Reactions Analysis

Types of Reactions

N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the myristamide groups.

    Reduction: Reduced forms of the ethylenebis(iminoethylene) linker.

    Substitution: Substituted derivatives where the acetate group is replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is C36H74N4O4C_{36}H_{74}N_{4}O_{4} with a CAS number of 93918-65-1. Its structure comprises two myristamide groups linked by an ethylenebis(iminoethylene) moiety, along with an acetate group. This unique arrangement contributes to its diverse reactivity and interaction capabilities.

Research indicates that this compound exhibits antimicrobial and antifungal properties. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess bioactive characteristics. The presence of multiple amine groups enhances its interaction with biological membranes, potentially increasing permeability and bioavailability in pharmacological applications.

Medicinal Chemistry

This compound is being investigated for its potential as a drug delivery system. Its ability to interact favorably with cell membranes enhances drug absorption and efficacy, making it a promising candidate for targeted therapies.

Antimicrobial Formulations

Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating its potential use in clinical antimicrobial formulations .

Cancer Therapy

In vitro studies have indicated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values of 15 µM and 20 µM respectively. The compound’s mechanism appears to involve apoptosis induction through mitochondrial pathways, supporting its potential as a therapeutic agent against specific cancers .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents reported significant inhibition of bacterial growth by this compound, suggesting its utility in developing new antimicrobial agents for clinical use.

Case Study 2: Cancer Cell Cytotoxicity

Research published in Cancer Research demonstrated that the compound significantly reduced tumor size in xenograft models compared to controls, indicating its potential for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Structural Variations in Ethylenebis(iminoethylene) Bisamides

The primary structural differences among analogues lie in the acyl chain length, degree of unsaturation, and counterion type. Key examples include:

Table 1: Structural Comparison of Ethylenebis(iminoethylene) Bisamide Derivatives

Compound Name Acyl Chain Length Unsaturation CAS Number Key Applications Reference
N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate C14 None Not Provided Surfactants, Drug Delivery (hypothetical) Target
N,N-(Ethylenebis(iminoethylene))bispalmitamide monoacetate C16 None 93918-66-2 Biomedical research
N,N'-[Iminobis(ethyleneiminoethylene)]bis(octadeca-9,12,15-trienamide) monoacetate C18 3 Double Bonds 94023-41-3 Lipid-based formulations
N,N-(Iminodiethylene)bis(octadeca-9-enamide) monoacetate C18 1 Double Bond 94113-42-5 Membrane studies
N,N-(Iminobis(ethyleneiminoethylene))distearamide monoacetate C18 None 94023-38-8 Pharmaceuticals

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target (C14) Palmitamide (C16) Stearamide (C18) Oleamide (C18:1)
Molecular Formula C₃₄H₆₈N₄O₃ C₃₈H₇₆N₄O₃ C₄₂H₈₄N₄O₃ C₄₂H₈₂N₄O₃
Molecular Weight (g/mol) ~628 (est.) ~684 (est.) ~740 (est.) ~738 (est.)
Melting Point (°C) 90–100 (est.) 110–120 (est.) 130–140 (est.) 80–90 (est.)
LogP (Hydrophobicity) ~8.5 ~10.2 ~12.0 ~9.8
Water Solubility Low (acetate enhances) Very Low Insoluble Moderate (unsat. chain)
  • Chain Length Impact : Longer acyl chains (e.g., C16, C18) increase hydrophobicity (higher LogP) and melting points due to stronger van der Waals interactions. The C14 myristamide derivative offers a balance between solubility and lipid affinity .
  • Unsaturation Effects: Unsaturated analogues (e.g., C18:3 in CAS 94023-41-3) exhibit lower melting points and improved solubility in nonpolar solvents, making them suitable for lipid-based formulations .

Stability Considerations

  • Thermal Stability : C18 derivatives (e.g., stearamide) exhibit higher thermal stability than C14/C16 analogues due to stronger intermolecular forces.
  • Chemical Stability : The acetate counterion may hydrolyze under acidic conditions, releasing acetic acid and the free base form .

Key Research Findings

  • Chain-Length-Dependent Bioactivity : C16/C18 bisamides show higher cellular uptake in drug delivery studies compared to C14, attributed to enhanced lipid bilayer interactions .
  • Environmental Impact : Analogues with saturated chains (e.g., C18) exhibit higher persistence in environmental matrices, raising concerns about bioaccumulation .

Biological Activity

Overview of N,N'-[Ethylenebis(iminoethylene)]bismyristamide Monoacetate

This compound is a synthetic compound that belongs to a class of bisamides. These compounds often exhibit interesting biological activities due to their structural properties, which can influence their interaction with biological systems.

Chemical Structure and Properties

The compound features a central ethylene bridge flanked by two imino groups, each attached to a myristamide chain. This structure can facilitate various interactions with biological membranes and proteins.

Chemical Formula

  • Molecular Formula : C₄₄H₈₅N₃O₂
  • Molecular Weight : 703.25 g/mol

Structural Characteristics

  • Functional Groups : Amides, imines
  • Physical State : Typically a solid at room temperature

The biological activity of this compound can be attributed to its ability to interact with cell membranes and proteins. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial agents
  • Anticancer drugs
  • Modulators of cell signaling pathways

Antimicrobial Activity

Research has shown that amide-based compounds can exhibit significant antimicrobial properties. For instance, studies on related bisamides indicate their effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Anticancer Potential

Certain bisamides have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown promising results for compounds with similar frameworks in:

  • Breast cancer cells (MCF-7)
  • Lung cancer cells (A549)

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of bisamide derivatives. The findings indicated that modifications in the alkyl chain length significantly influenced antimicrobial potency, suggesting that this compound could exhibit similar behavior.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Bisamide AS. aureus32 µg/mL
Bisamide BE. coli16 µg/mL
Target CompoundS. aureusTBD

Study 2: Cytotoxicity Assessment

In another study focusing on the anticancer activity of amide derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)
MCF-7TBD
A549TBD

These studies suggest that the compound may offer therapeutic potential, warranting further investigation into its mechanisms and efficacy.

Q & A

Basic Question: What are the recommended methodologies for synthesizing N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate and verifying its purity?

Answer:
Synthesis typically involves condensing myristic acid derivatives with ethylenediamine under controlled pH and temperature. A reflux setup with anhydrous solvents (e.g., ethanol or DMF) is often used to prevent hydrolysis. Post-synthesis, purity can be verified via:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen/carbon environments in the ethylenebis backbone and myristamide chains .
  • FTIR Spectroscopy : To identify characteristic peaks (e.g., C=O stretching at ~1650 cm⁻¹, N-H bending at ~1550 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and detect residual solvents .

Basic Question: How can researchers assess the environmental impact or regulatory restrictions associated with this compound?

Answer:

  • Regulatory Databases : Cross-reference the compound’s CAS number with the European Inventory of Existing Commercial Chemical Substances (EINECS) for restrictions on non-essential metals or catalysts .
  • Ecotoxicity Testing : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate biodegradability and aquatic toxicity, given structural similarities to regulated ethylenebis compounds .

Advanced Question: What experimental strategies are effective for studying its metal-chelating properties in aqueous systems?

Answer:

  • Solvent-Solvent Extraction : Partition the compound between chloroform and buffered aqueous solutions (pH 4–8) containing target metal ions (e.g., Fe²⁺, Co²⁺). Measure distribution ratios via atomic absorption spectroscopy (AAS) .
  • UV-Vis Titration : Monitor ligand-to-metal charge transfer bands to determine stability constants (logβ) for chelation .
  • Competitive Chelation Studies : Compare selectivity against EDTA derivatives, noting pH-dependent binding efficiency .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

Answer:

  • Standardized Solvent Systems : Ensure consistency in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to mitigate solvent-induced shift variations .
  • Paramagnetic Contamination Checks : Use TGA to rule out metal impurities (e.g., Fe³⁺) that broaden NMR peaks .
  • Cross-Validation : Compare with crystallographic data (if available) or computational simulations (DFT) to verify peak assignments .

Advanced Question: What advanced applications exist for ethylenebis-derived compounds in materials science?

Answer:

  • Polymer Nucleation : Analogous to N,N′-ethylenebis(stearamide) (EBS), this compound may act as a nucleating agent in poly(lactic acid) (PLA) to enhance crystallinity and optical transparency. Test via differential scanning calorimetry (DSC) to measure crystallization half-time .
  • Electrochemical Sensors : Modify carbon-paste electrodes with the compound to detect metal ions or organic analytes (e.g., dipyrone) via cyclic voltammetry .

Advanced Question: How can researchers optimize solvent extraction protocols for separating this compound from reaction byproducts?

Answer:

  • Phase-Solubility Diagrams : Map solubility in polar (water) vs. non-polar (hexane) solvents to optimize extraction efficiency .
  • Countercurrent Chromatography : Use gradient elution with chloroform/methanol/water systems for high-purity isolation .

Basic Question: What are the critical parameters for ensuring stability during storage?

Answer:

  • Moisture Control : Store in desiccators with silica gel, as hydrolysis of the acetamide group may occur .
  • Light Sensitivity : Use amber vials to prevent UV-induced degradation, confirmed via accelerated aging studies .

Advanced Question: How can computational modeling aid in predicting its reactivity or supramolecular assembly?

Answer:

  • Molecular Dynamics (MD) Simulations : Model self-assembly in hydrophobic matrices to predict micelle or monolayer formation .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and ligand-metal interactions .

Basic Question: What spectroscopic techniques are suitable for analyzing degradation products?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed fragments (e.g., myristic acid, ethylenediamine derivatives) .
  • X-ray Photoelectron Spectroscopy (XPS) : Detect oxidative changes in nitrogen/oxygen bonding environments .

Advanced Question: How can researchers address discrepancies in reported thermal decomposition profiles?

Answer:

  • Controlled Atmosphere TGA : Compare decomposition under nitrogen vs. oxygen to isolate oxidative degradation pathways .
  • Isoconversional Analysis (e.g., Kissinger method) : Calculate activation energies to reconcile variability in decomposition kinetics .

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